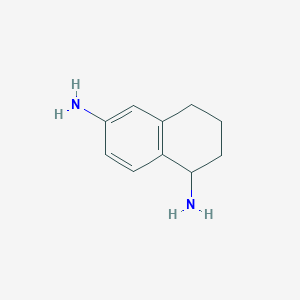
1,2,3,4-Tetrahydronaphthalene-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydronaphthalene-1,6-diamine is an organic compound with the molecular formula C10H14N2 It is a derivative of tetrahydronaphthalene, featuring two amine groups attached to the first and sixth carbon atoms of the tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1,6-diamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 1,6-dinitronaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas can yield this compound. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to achieve high yields. The choice of catalyst and reaction conditions can be optimized to ensure the purity and efficiency of the production process.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Fully saturated amine derivatives.
Substitution: Various substituted amine derivatives depending on the reagents used.
科学的研究の応用
1,2,3,4-Tetrahydronaphthalene-1,6-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.
Industry: It can be utilized in the production of advanced materials, such as polymers and resins.
作用機序
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,6-diamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of amine groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydronaphthalene-1,2-diamine
- 1,2,3,4-Tetrahydronaphthalene-1,7-diamine
- 1,2,3,4-Tetrahydronaphthalene-1,8-diamine
Uniqueness
1,2,3,4-Tetrahydronaphthalene-1,6-diamine is unique due to the specific positioning of its amine groups, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
1,2,3,4-tetrahydronaphthalene-1,6-diamine |
InChI |
InChI=1S/C10H14N2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,11-12H2 |
InChIキー |
IVRQNEVBIJVREA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



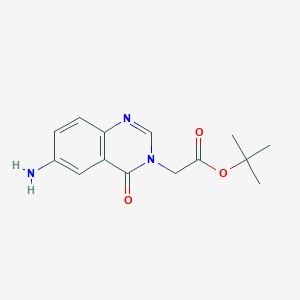

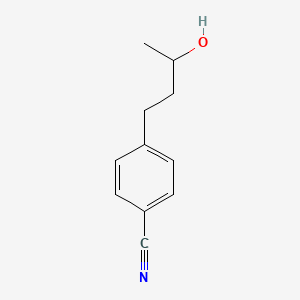
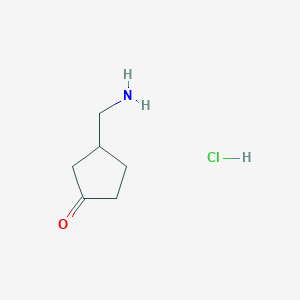
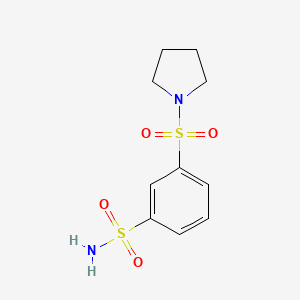
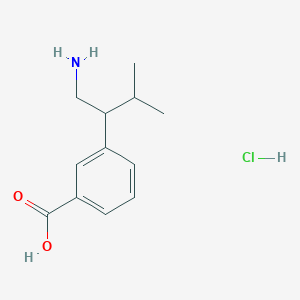
![methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride](/img/structure/B13517822.png)
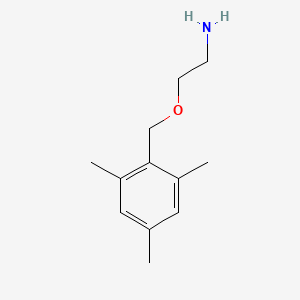
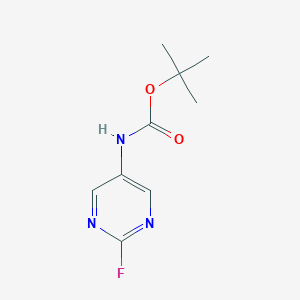
![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)
![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
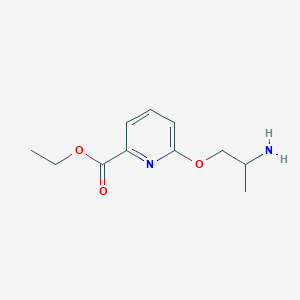
![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid](/img/structure/B13517856.png)
